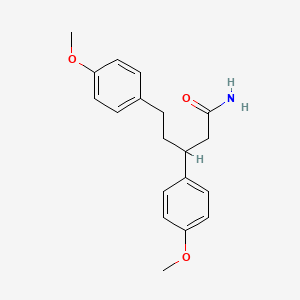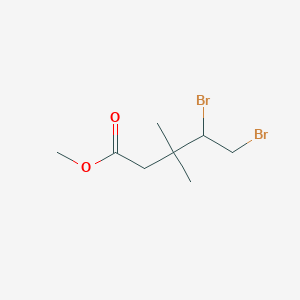
1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The industrial production of 1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one involves a Diels-Alder reaction. This reaction is carried out between myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride, which acts as a Lewis acid catalyst . The resulting monocyclic intermediate is then cyclized in the presence of 85% phosphoric acid to yield the final product . This method ensures the acetyl group is positioned at the 2nd position of the resulting cyclohexene adduct, distinguishing it from other similar fragrances .
Análisis De Reacciones Químicas
1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: Its fragrance properties are studied for their effects on human behavior and psychology.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one primarily involves its interaction with olfactory receptors in the human nose. These receptors are part of the G-protein coupled receptor family, which, upon binding with the compound, initiate a signal transduction pathway leading to the perception of its woody, ambergris-like scent . The molecular targets include specific olfactory receptors that are sensitive to its unique structure.
Comparación Con Compuestos Similares
1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one is unique due to its specific structure and odor profile. Similar compounds include:
1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one: Known for its similar woody scent but with slight variations in odor intensity.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another synthetic fragrance with a musk-like odor.
Naphthalene derivatives: Various naphthalene-based compounds with different functional groups and odor profiles.
These comparisons highlight the uniqueness of this compound in terms of its specific fragrance characteristics and applications.
Propiedades
Número CAS |
74661-95-3 |
|---|---|
Fórmula molecular |
C18H30O |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-(2,5,5,7,8,8-hexamethyl-3,4,4a,8a-tetrahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C18H30O/c1-12-10-16(3,4)14-8-9-18(7,13(2)19)11-15(14)17(12,5)6/h10,14-15H,8-9,11H2,1-7H3 |
Clave InChI |
HZIQYRUFPPFPMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C2CCC(CC2C1(C)C)(C)C(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)
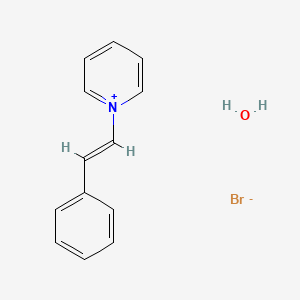
![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
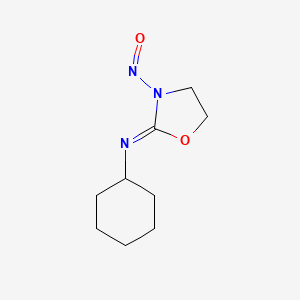
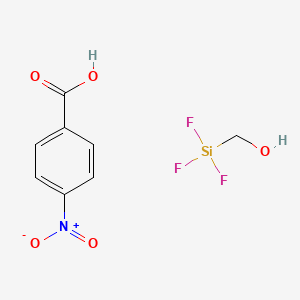
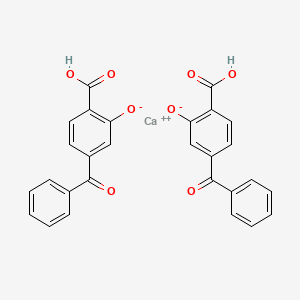
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
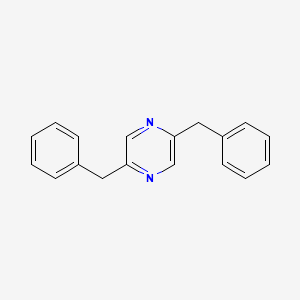
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
